N-(azetidin-3-yl)-2-fluorobenzamide
Overview
Description
N-(azetidin-3-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of azetidine derivatives Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-2-fluorobenzamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the reduction of azetidinones (β-lactams) using reducing agents such as lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride.
Introduction of Fluorobenzamide Moiety: The fluorobenzamide moiety can be introduced through a coupling reaction between azetidine and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminium hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
N-(azetidin-3-yl)-2-fluorobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(azetidin-3-yl)-2-chlorobenzamide
- N-(azetidin-3-yl)-2-bromobenzamide
- N-(azetidin-3-yl)-2-iodobenzamide
Uniqueness
N-(azetidin-3-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
N-(azetidin-3-yl)-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10(14)13-7-5-12-6-7/h1-4,7,12H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCRFTUYOAMPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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